![molecular formula C36H32O4 B035010 (+)-4,5-双[羟基(二苯基)甲基]-2-甲基-2-苯基-1,3-二氧戊环 CAS No. 109306-21-0](/img/structure/B35010.png)

(+)-4,5-双[羟基(二苯基)甲基]-2-甲基-2-苯基-1,3-二氧戊环

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

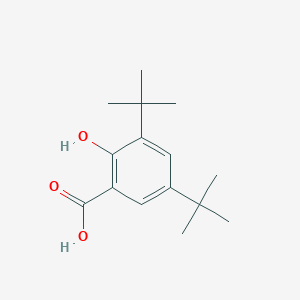

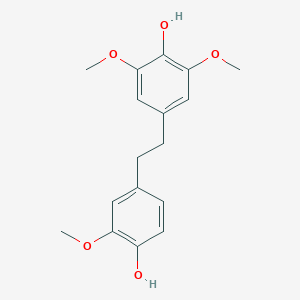

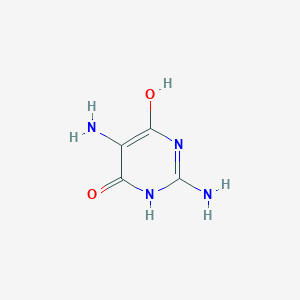

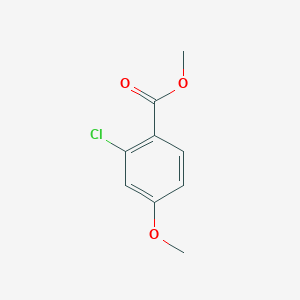

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane is a chemical compound with the molecular formula C36H32O4 and a molecular weight of 528.65 . It appears as a white to orange to green powder or crystal .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple phenyl groups and a dioxolane ring . The compound has a chiral center, which means it can exist in different enantiomeric forms .It has a melting point of 118.0 to 122.0 °C . The specific rotation [a]20/D is +81.0 to +89.0 deg (C=1, CHCL3) .

科学研究应用

Synthesis of Imidazoles

Imidazoles are crucial heterocycles in functional molecules used in various applications. The compound can be involved in the regiocontrolled synthesis of substituted imidazoles, which are key components in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Biological Potential of Indole Derivatives

Indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The compound can be used to synthesize indole derivatives, which have significant therapeutic potential and are a part of many synthetic drug molecules .

Antioxidant Activity

The compound may be used to synthesize derivatives that possess antioxidant properties. These derivatives can be evaluated for their efficacy in scavenging free radicals, which is essential in preventing oxidative stress-related diseases .

Chiral Induction in Asymmetric Synthesis

Chiral phosphite-type ligands based on the compound are used in palladium-catalyzed enantioselective alkylation. These ligands can achieve high enantiomeric excesses, making them valuable for producing chiral molecules in medicinal chemistry .

Organic Synthesis

The compound serves as a precursor in organic synthesis, particularly in the preparation of other complex molecules. Its structural features allow for the introduction of chirality and complexity in synthetic pathways .

Asymmetric Catalysis

TADDOLs (Tetraaryl-1,3-dioxolane-4,5-dimethanols), which are related to the compound, are used in asymmetric synthesis. They function as chiral reagents, Lewis acid mediators, and catalysts in hydrogenation and stereoregular metathesis polymerization .

属性

IUPAC Name |

[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolan-4-yl]-diphenylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32O4/c1-34(27-17-7-2-8-18-27)39-32(35(37,28-19-9-3-10-20-28)29-21-11-4-12-22-29)33(40-34)36(38,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26,32-33,37-38H,1H3/t32-,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQMFUMIQACODH-CZNDPXEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)